molecular formula C10H12F3NO2 B11726642 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol

4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol

Cat. No.: B11726642
M. Wt: 235.20 g/mol
InChI Key: MVIFDLKYFGUSNZ-SECBINFHSA-N
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Description

4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol is a compound that features a trifluoromethyl group attached to a phenol ring, along with an amino and hydroxypropyl group

Chemical Reactions Analysis

Types of Reactions

4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted phenols from nucleophilic substitution.

Scientific Research Applications

4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism by which 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The amino and hydroxypropyl groups contribute to the compound’s ability to form hydrogen bonds and interact with various biomolecules .

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)phenol

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)8-5-6(16)1-2-7(8)9(14)3-4-15/h1-2,5,9,15-16H,3-4,14H2/t9-/m1/s1

InChI Key

MVIFDLKYFGUSNZ-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)C(F)(F)F)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)C(CCO)N

Origin of Product

United States

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